molecular formula C11H14INO2 B14834618 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine

Katalognummer: B14834618
Molekulargewicht: 319.14 g/mol
InChI-Schlüssel: SDPPGINORQXPFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring, along with an iodine atom. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at specific positions using iodine and a suitable catalyst. For example, the iodination of 2-chloropyridine or 2-bromopyridine can be achieved using iodotrimethylsilane as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine depends on its specific application In chemical reactions, it acts as a reactant or intermediate, participating in various transformations

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its reactivity and applications. These functional groups provide additional sites for chemical modification and can enhance the compound’s utility in various research and industrial applications.

Eigenschaften

Molekularformel

C11H14INO2

Molekulargewicht

319.14 g/mol

IUPAC-Name

4-cyclopropyloxy-2-iodo-6-propan-2-yloxypyridine

InChI

InChI=1S/C11H14INO2/c1-7(2)14-11-6-9(5-10(12)13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

SDPPGINORQXPFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC(=CC(=C1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.